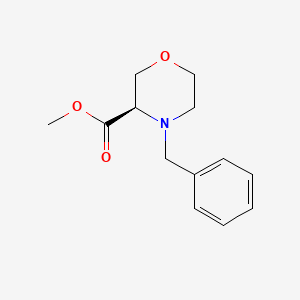

(R)-methyl 4-benzylmorpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3R)-4-benzylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654029 | |

| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235134-83-4 | |

| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of (R)-methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral organic compound belonging to the morpholine class of heterocyclic compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1][2] This guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, intended to support research and development efforts in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | PubChem[3][4] |

| Molecular Weight | 235.28 g/mol | PubChem[3][4] |

| IUPAC Name | methyl (3R)-4-benzylmorpholine-3-carboxylate | PubChem[3] |

| CAS Number | 1235134-83-4 | PubChem[3] |

| Appearance | Not available (likely an oil or low-melting solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available (expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate) | - |

| Computed XLogP3 | 1.3 | PubChem[3][4] |

| Topological Polar Surface Area | 38.8 Ų | PubChem[3][4] |

| Hydrogen Bond Donor Count | 0 | ChemScene[5] |

| Hydrogen Bond Acceptor Count | 4 | ChemScene[5] |

| Rotatable Bond Count | 3 | ChemScene[5] |

Spectral Data

Detailed experimental spectral data for this compound is limited. A summary of available and expected spectral characteristics is provided below.

¹H NMR Spectroscopy

A proton NMR spectrum is available from commercial suppliers, though detailed peak assignments and coupling constants are not published.[6] Based on the structure, the following proton signals are expected:

-

Aromatic protons (benzyl group): Multiplet in the range of 7.2-7.4 ppm.

-

Methyl ester protons (-OCH₃): Singlet around 3.7 ppm.

-

Benzyl methylene protons (-CH₂-Ph): Two doublets (diastereotopic protons) or a singlet around 3.5-4.0 ppm.

-

Morpholine ring protons : A series of multiplets in the range of 2.0-4.0 ppm, corresponding to the protons at positions 2, 3, 5, and 6. The proton at C3 would be a doublet of doublets or a multiplet.

¹³C NMR Spectroscopy

Experimental ¹³C NMR data is not currently available. Predicted chemical shifts would include:

-

Carbonyl carbon (C=O): ~170-175 ppm.

-

Aromatic carbons : ~127-140 ppm.

-

Morpholine and benzyl carbons : ~40-70 ppm.

-

Methyl ester carbon (-OCH₃): ~52 ppm.

Mass Spectrometry

The exact mass of this compound is 235.120843 Da.[3][4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 235 would be expected. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the benzyl group.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. Key expected absorption bands include:

-

C=O stretch (ester) : Strong absorption around 1735-1750 cm⁻¹.

-

C-O stretch (ester and ether) : Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic) : Absorptions in the 2800-3100 cm⁻¹ region.

-

C=C stretch (aromatic) : Absorptions around 1450-1600 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related morpholine derivatives.[7] A potential two-step synthesis is outlined below:

Step 1: N-Benzylation of (R)-methyl morpholine-3-carboxylate

-

To a solution of (R)-methyl morpholine-3-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine.

-

Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Step 2: Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.

-

Mass Spectrometry : To confirm the molecular weight and fragmentation pattern.

-

FTIR Spectroscopy : To identify the functional groups present.

-

Chiral HPLC : To determine the enantiomeric purity.

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for this compound, the morpholine scaffold is a key component in a wide range of biologically active molecules.[1][2][8][9] Morpholine derivatives have been investigated for their potential as:

The presence of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, including its solubility, metabolic stability, and ability to cross the blood-brain barrier.[2] The benzyl group and the methyl ester at the 3-position of the morpholine ring in the title compound provide opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Conclusion

This compound is a chiral building block with significant potential for use in drug discovery and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are currently lacking, its structural features suggest it is a valuable starting point for the synthesis of novel, biologically active compounds. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Methyl (R)-4-Benzyl-3-morpholinecarboxylate(1235134-83-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of the chiral morpholine derivative, (R)-methyl 4-benzylmorpholine-3-carboxylate. This compound is a valuable building block in medicinal chemistry, and this guide details a robust synthetic pathway starting from the readily available chiral precursor, D-serine. The described methodology is based on established chemical transformations and offers a clear route to the target molecule.

This document includes detailed experimental protocols for each key step, a summary of quantitative data in tabular format for easy reference, and logical workflow diagrams generated using Graphviz to visually represent the synthetic strategy.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from D-serine. The overall strategy involves the initial formation of the morpholine ring system with the correct stereochemistry at the C3 position, followed by the introduction of the N-benzyl group and final esterification to the methyl ester.

The key stages of the synthesis are:

-

Protection of D-serine as a tert-butyl ester: This initial step protects the carboxylic acid functionality to prevent unwanted side reactions in subsequent steps.

-

N-acylation with chloroacetyl chloride: This reaction introduces the two-carbon unit required for the formation of the morpholine ring.

-

Intramolecular cyclization: A base-mediated intramolecular Williamson ether-type reaction to form the morpholin-5-one ring.

-

Reduction of the morpholinone: The amide carbonyl is reduced to a methylene group to yield the morpholine ring.

-

N-benzylation: Introduction of the benzyl group onto the morpholine nitrogen.

-

Deprotection and Transesterification: Removal of the tert-butyl ester protecting group and subsequent conversion to the methyl ester.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on a combination of literature procedures, with specific details adapted for the target synthesis.

Step 1: Synthesis of (R)-tert-butyl 2-amino-3-hydroxypropanoate (D-serine tert-butyl ester)

This procedure is adapted from the method described in Chinese patent CN102617503A for the corresponding L-enantiomer.

Reaction: D-Serine is esterified using tert-butyl acetate in the presence of an acid catalyst.

Materials:

-

D-Serine

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a stirred suspension of D-serine (1 equivalent) in tert-butyl acetate (5-10 volumes), add perchloric acid (0.1-0.2 equivalents) dropwise at 0-10 °C.

-

After the addition is complete, warm the mixture to room temperature and stir for 24-48 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction mixture to 0 °C and slowly add saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate

This procedure is also adapted from CN102617503A.

Reaction: The amino group of the D-serine tert-butyl ester is acylated with chloroacetyl chloride.

Materials:

-

(R)-tert-butyl 2-amino-3-hydroxypropanoate

-

Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Triethylamine or pyridine

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-tert-butyl 2-amino-3-hydroxypropanoate (1 equivalent) in dichloromethane (10 volumes).

-

Cool the solution to 0 °C and add triethylamine (1.1 equivalents).

-

Add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Step 3: Synthesis of (R)-tert-butyl 5-oxomorpholine-3-carboxylate

This intramolecular cyclization is a key step in forming the morpholine ring, as detailed in CN102617503A.

Reaction: The N-chloroacetylated intermediate undergoes a base-catalyzed intramolecular cyclization.

Materials:

-

(R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate

-

Sodium ethoxide

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate (1 equivalent) in toluene (10 volumes).

-

Add a solution of sodium ethoxide (1.1 equivalents) in toluene dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 6-8 hours.

-

Cool the mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Step 4: Synthesis of (R)-tert-butyl morpholine-3-carboxylate

This step involves the reduction of the amide functionality within the morpholinone ring, as outlined in CN102617503A.

Reaction: The morpholinone is reduced to a morpholine using a suitable reducing agent.

Materials:

-

(R)-tert-butyl 5-oxomorpholine-3-carboxylate

-

Sodium borohydride

-

Aluminum trichloride

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve (R)-tert-butyl 5-oxomorpholine-3-carboxylate (1 equivalent) in methanol (10 volumes).

-

Cool the solution to 0 °C and add aluminum trichloride (1.1 equivalents) portion-wise.

-

Add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

Step 5: Synthesis of (R)-tert-butyl 4-benzylmorpholine-3-carboxylate

This step introduces the benzyl group via reductive amination.

Reaction: The secondary amine of the morpholine ring reacts with benzaldehyde to form an iminium ion, which is then reduced in situ.

Materials:

-

(R)-tert-butyl morpholine-3-carboxylate

-

Benzaldehyde

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-tert-butyl morpholine-3-carboxylate (1 equivalent) and benzaldehyde (1.1 equivalents) in DCM or DCE (10 volumes).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 6: Synthesis of this compound

This final step involves the deprotection of the tert-butyl ester and subsequent transesterification to the methyl ester.

Reaction: An acid-catalyzed removal of the tert-butyl group is followed by esterification with methanol.

Materials:

-

(R)-tert-butyl 4-benzylmorpholine-3-carboxylate

-

Methanolic HCl (e.g., 1.25 M solution, or prepared by bubbling HCl gas through methanol)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-tert-butyl 4-benzylmorpholine-3-carboxylate (1 equivalent) in methanolic HCl (10-20 volumes).

-

Stir the solution at room temperature or gently heat to reflux for 4-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The final product can be purified by column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature values for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Reported Yield (%) |

| 1 | D-Serine | (R)-tert-butyl 2-amino-3-hydroxypropanoate | tert-butyl acetate, perchloric acid | 85-95 |

| 2 | (R)-tert-butyl 2-amino-3-hydroxypropanoate | (R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate | Chloroacetyl chloride, triethylamine | 90-98 |

| 3 | (R)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate | (R)-tert-butyl 5-oxomorpholine-3-carboxylate | Sodium ethoxide | 80-90 |

| 4 | (R)-tert-butyl 5-oxomorpholine-3-carboxylate | (R)-tert-butyl morpholine-3-carboxylate | Sodium borohydride, aluminum trichloride | 70-85 |

| 5 | (R)-tert-butyl morpholine-3-carboxylate | (R)-tert-butyl 4-benzylmorpholine-3-carboxylate | Benzaldehyde, sodium triacetoxyborohydride | 75-90 |

| 6 | (R)-tert-butyl 4-benzylmorpholine-3-carboxylate | This compound | Methanolic HCl | 80-95 |

Logical Relationships and Signaling Pathways

While this synthesis does not directly involve biological signaling pathways, the logical progression of the chemical transformations is critical. The following diagram illustrates the key bond formations and functional group transformations throughout the synthesis.

Caption: Logical flow of key transformations in the synthesis.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers in organic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Spectroscopic and Synthetic Profile of (R)-methyl 4-benzylmorpholine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for the chiral morpholine derivative, (R)-methyl 4-benzylmorpholine-3-carboxylate. Due to the limited availability of public experimental data, this document presents representative spectroscopic data and detailed, generalized experimental protocols commonly employed for the characterization of such organic molecules.

Compound Overview

This compound is a substituted morpholine derivative. The morpholine scaffold is a key structural motif in numerous biologically active compounds and approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The presence of a chiral center and a benzyl group suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 1235134-83-4 |

Spectroscopic Data (Representative)

Disclaimer: The following data is representative and intended for illustrative purposes. Actual experimental values may vary.

¹H NMR Spectroscopy

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Ar-H |

| 4.05 | d, J = 13.2 Hz | 1H | N-CH ₂-Ph (diastereotopic) |

| 3.95 | d, J = 13.2 Hz | 1H | N-CH ₂-Ph (diastereotopic) |

| 3.88 | ddd, J = 11.2, 4.0, 2.0 Hz | 1H | O-CH ₂-CH₂-N |

| 3.75 | s | 3H | O-CH ₃ |

| 3.65 | td, J = 11.2, 2.8 Hz | 1H | O-CH ₂-CH₂-N |

| 3.40 | dd, J = 8.8, 3.2 Hz | 1H | N-CH (CO₂Me) |

| 2.85 | ddd, J = 11.2, 8.8, 2.8 Hz | 1H | O-CH₂-CH ₂-N |

| 2.30 | td, J = 11.2, 4.0 Hz | 1H | O-CH₂-CH ₂-N |

¹³C NMR Spectroscopy

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C =O |

| 138.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.2 | Ar-C H |

| 67.0 | O-C H₂ |

| 62.0 | N-C H(CO₂Me) |

| 60.5 | N-C H₂-Ph |

| 52.0 | O-C H₃ |

| 50.8 | N-C H₂-CH₂-O |

Infrared (IR) Spectroscopy

Table 4: Representative IR Absorption Bands (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | w | Ar C-H stretch |

| 2950, 2850 | m | Aliphatic C-H stretch |

| 1740 | s | C=O stretch (ester) |

| 1495, 1450 | m | Ar C=C stretch |

| 1120 | s | C-O-C stretch (ether) |

| 740, 700 | s | Ar C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Table 5: Representative Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 236.1281 | [M+H]⁺ (Calculated for C₁₃H₁₈NO₃⁺: 236.1287) |

| 144.0757 | [M - C₆H₅CH₂]⁺ |

| 91.0542 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Workflow

A plausible synthetic route to this compound involves the N-benzylation of a suitable morpholine precursor.

Caption: Synthetic workflow for this compound.

Procedure:

-

To a solution of (R)-methyl morpholine-3-carboxylate (1.0 eq) in acetonitrile (CH₃CN) is added potassium carbonate (K₂CO₃, 2.0 eq).

-

The mixture is stirred at room temperature, and benzyl bromide (BnBr, 1.1 eq) is added dropwise.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Chemical shifts are referenced to the residual chloroform peak (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin) using Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the neat compound is placed directly on the ATR crystal.

-

Acquisition: The spectrum is recorded over a range of 4000-650 cm⁻¹.

-

Data Processing: The spectrum is baseline corrected and the peak positions are identified.

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Waters Xevo G2-XS QTof or equivalent, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. The analysis is performed in positive ion mode.

-

Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The provided representative data and detailed experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis, characterization, and further investigation of this and related compounds.

Navigating the Physicochemical Landscape of (R)-methyl 4-benzylmorpholine-3-carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of (R)-methyl 4-benzylmorpholine-3-carboxylate, focusing on its solubility in common solvents and its stability under various stress conditions. Understanding these parameters is critical for the successful development of this compound for pharmaceutical applications, from formulation design to ensuring therapeutic efficacy and safety. While specific experimental data for this molecule is not extensively available in public literature, this guide outlines the standardized methodologies and expected outcomes based on the chemistry of its morpholine and ester functionalities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its dissolution rate and subsequent bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[1]

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound in various solvents is detailed below. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.[2]

Materials:

-

This compound

-

Common Solvents: Purified Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1]

-

Visually inspect for the presence of undissolved solid to confirm saturation.

-

Centrifuge the samples to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[3][4]

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Expected Solubility

The following table is a template for presenting the solubility data that would be obtained from the experimental protocol. The values are hypothetical and serve as an illustration.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | Data | Data |

| Purified Water | 37 | Data | Data |

| Ethanol | 25 | Data | Data |

| Ethanol | 37 | Data | Data |

| Methanol | 25 | Data | Data |

| Methanol | 37 | Data | Data |

| Acetone | 25 | Data | Data |

| Acetone | 37 | Data | Data |

| Acetonitrile | 25 | Data | Data |

| Acetonitrile | 37 | Data | Data |

| Dichloromethane | 25 | Data | Data |

| Dichloromethane | 37 | Data | Data |

Stability Profile

Stability testing is crucial for identifying potential degradation products and establishing a shelf-life for the compound.[5][6] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the molecule's intrinsic stability.[7][8]

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress, in accordance with ICH guidelines.[9]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability chambers (temperature, humidity, and light controlled)

-

Validated stability-indicating HPLC method

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24 hours), neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period.

-

Withdraw and analyze samples at appropriate time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

-

Analyze the sample after the exposure period.

-

A validated, stability-indicating HPLC method is essential for separating the parent compound from any degradation products.[10]

Data Presentation: Stability Under Stress Conditions

The results of the forced degradation studies should be summarized in a table, as shown below. The table should include the percentage of the parent compound remaining and the formation of any major degradation products.

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (% Peak Area) |

| 0.1 N HCl (60 °C) | 0 | 100 | - |

| 6 | Data | Data | |

| 12 | Data | Data | |

| 24 | Data | Data | |

| 0.1 N NaOH (60 °C) | 0 | 100 | - |

| 6 | Data | Data | |

| 12 | Data | Data | |

| 24 | Data | Data | |

| 3% H₂O₂ (RT) | 0 | 100 | - |

| 6 | Data | Data | |

| 12 | Data | Data | |

| 24 | Data | Data | |

| Photolytic | Exposure | Data | Data |

| Thermal (80 °C) | Exposure | Data | Data |

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for solubility determination, stability testing, and a potential degradation pathway.

Caption: Workflow for experimental solubility determination.

Caption: Workflow for forced degradation stability studies.

Potential Degradation Pathway

Based on the known degradation of morpholine and the susceptibility of esters to hydrolysis, a potential degradation pathway for this compound is proposed. The primary degradation routes are likely to be hydrolysis of the methyl ester and cleavage of the morpholine ring.

Caption: Hypothetical degradation pathway.

Conclusion

This technical guide provides a framework for evaluating the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and methodologies offer a robust approach for researchers and drug development professionals. The successful characterization of these fundamental properties is a critical step in advancing this compound through the development pipeline.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Determination the solubility of drug at room temperature - Pharmacy Infoline [pharmacyinfoline.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. www3.paho.org [www3.paho.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. ema.europa.eu [ema.europa.eu]

- 10. usp.org [usp.org]

Chiral Morpholines: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have led to its incorporation into numerous clinically approved drugs.[1] The introduction of chirality to the morpholine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets and often leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the potential applications of chiral morpholines in drug discovery, with a focus on their synthesis, biological activities, and mechanisms of action.

Data Presentation: Quantitative Insights into Biological Activity

The strategic incorporation of chiral morpholine scaffolds has yielded potent and selective modulators of various biological targets. The following tables summarize key quantitative data for representative chiral morpholine-containing compounds, highlighting their potential in different therapeutic areas.

| Compound ID | Target(s) | Assay Type | IC50 (nM) | Ki (nM) | Cell Line / System | Reference |

| ZSTK474 | PI3Kα, PI3Kδ | Enzymatic | 5.0 | - | - | [2] |

| PI3Kβ | Enzymatic | - | - | - | [2] | |

| PI3Kγ | Enzymatic | - | - | - | [2] | |

| ML398 | Dopamine D4 Receptor | Functional | 130 | 36 | HEK293 | [1] |

| Dopamine D1, D2S, D2L, D3, D5 Receptors | Functional | >20,000 | - | - | [1] | |

| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Dopamine D4 Receptor | Functional | <10% inhibition at 1µM | - | - | [3] |

| Dopamine D1, D2L, D2S, D3, D5 Receptors | Functional | <10% inhibition at 1µM | - | - | [3] | |

| Compound 2g (pyrimidine-morpholine hybrid) | SW480 (colon cancer) | Cytotoxicity (MTT) | 5,100 | - | SW480 | [4] |

| MCF-7 (breast cancer) | Cytotoxicity (MTT) | 19,600 | - | MCF-7 | [4] |

Table 1: In Vitro Activity of Chiral Morpholine-Containing Compounds. This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for selected chiral morpholine derivatives against their respective biological targets.

| Drug | Therapeutic Class | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (F%) | Reference |

| Gefitinib | Anticancer (EGFR inhibitor) | 3-7 | 261 | 4940 | 41 | ~59 | [5] |

| Linezolid | Antibiotic | 1-2 | 12,900-21,200 | 91,400-119,000 | 4.8-5.4 | ~100 | [5] |

| Reboxetine | Antidepressant (NRI) | 2 | 133 | 1570 | 12.5 | ~60 | [5] |

Table 2: Pharmacokinetic Parameters of Marketed Morpholine-Containing Drugs. This table summarizes key pharmacokinetic parameters for several approved drugs that feature a morpholine scaffold, providing a benchmark for drug development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel drug candidates. This section provides methodologies for key experiments cited in the context of chiral morpholine research.

Enantioselective Synthesis of Chiral 2-Substituted Morpholines via Asymmetric Hydrogenation

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines to afford enantioenriched 2-substituted morpholines.

Materials:

-

Dehydromorpholine substrate (1.0 equiv)

-

[Rh(COD)2]BF4 (1.0 mol%)

-

Chiral bisphosphine ligand (e.g., (R)-BINAP) (1.1 mol%)

-

Anhydrous and degassed solvent (e.g., Dichloromethane or Methanol)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, a reaction vessel is charged with [Rh(COD)2]BF4 and the chiral bisphosphine ligand.

-

Anhydrous and degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

The dehydromorpholine substrate is dissolved in the same solvent in a separate flask and then transferred to the reaction vessel containing the catalyst.

-

The reaction vessel is placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10-50 atm).

-

The reaction is stirred at room temperature for 12-24 hours.

-

After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral morpholine.

-

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

In Vitro PI3K Alpha Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the inhibitory activity of a compound against PI3Kα using a commercially available luminescent kinase assay.[6]

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (dissolved in DMSO)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 0.5 µL of the test compound dilution or DMSO (vehicle control).

-

Prepare a master mix containing PI3K Reaction Buffer, PI3Kα enzyme, and the lipid substrate. Add 4 µL of this enzyme/lipid mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[4]

Cell-Based Dopamine D2 Receptor Antagonist Assay (Calcium Flux Assay)

This protocol describes a functional cell-based assay to evaluate the antagonist activity of compounds at the dopamine D2 receptor by measuring changes in intracellular calcium.[7]

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα15).[7]

-

Culture medium (e.g., Ham's F-12K with 10% FBS)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Dopamine (agonist)

-

Test compound (potential antagonist)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with liquid handling capabilities

Procedure:

-

Seed the stable cell line into the microplates and culture overnight to form a confluent monolayer.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells with Assay Buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate for 10-20 minutes at 37°C.

-

Add dopamine at a pre-determined EC80 concentration to all wells (except for negative controls) to stimulate the receptor.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

The antagonist activity is determined by the ability of the test compound to inhibit the dopamine-induced calcium flux.

-

IC50 values are calculated from the dose-response curves.[7]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of chiral morpholines in medicinal chemistry.

Conclusion

Chiral morpholines represent a valuable and versatile scaffold in medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. The ability to introduce stereocenters into the morpholine ring provides a means to fine-tune interactions with biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for the construction of complex chiral morpholines continue to advance, their application in the discovery and development of novel therapeutics for a wide range of diseases is expected to expand significantly. This guide has provided a foundational overview of the current landscape, offering researchers and drug development professionals a starting point for the exploration and utilization of this privileged structural motif.

References

- 1. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. promega.de [promega.de]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereochemistry of (R)-methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stereochemistry of (R)-methyl 4-benzylmorpholine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical properties, plausible synthetic and purification methodologies, and key stereochemical characteristics.

Physicochemical Properties

This compound is a chiral molecule with the absolute configuration at the C3 position designated as (R). Its fundamental properties are summarized below.[1]

| Property | Value | Reference |

| IUPAC Name | methyl (3R)-4-benzylmorpholine-3-carboxylate | PubChem CID: 40152340[1] |

| Molecular Formula | C₁₃H₁₇NO₃ | PubChem CID: 40152340[1] |

| Molecular Weight | 235.28 g/mol | PubChem CID: 40152340[1] |

| CAS Number | 1235134-83-4 | PubChem CID: 40152340[1] |

| Canonical SMILES | COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 | PubChem CID: 40152340[1] |

| InChI Key | YVELAJKOOJJTME-GFCCVEGCSA-N | PubChem CID: 40152340[1] |

Stereoselective Synthesis and Purification

Proposed Synthetic Pathway

The logical synthetic route commences with the synthesis of the racemic 4-benzylmorpholine-3-carboxylic acid, which is then subjected to chiral resolution to isolate the desired (R)-enantiomer. The final step is the esterification of the carboxylic acid to yield the target methyl ester.

Experimental Protocols

The following are detailed, representative protocols for each major stage of the synthesis, adapted from methodologies for analogous compounds.

Protocol 1: Synthesis of Racemic 4-benzylmorpholine-3-carboxylic acid

This procedure would likely follow a multi-step sequence involving the formation of the morpholine ring.

-

Materials: Appropriate starting materials for morpholine synthesis (e.g., an N-benzylated amino alcohol and a suitable C2 synthon), solvents (e.g., ethanol, dichloromethane), and reagents for cyclization.

-

Procedure:

-

Dissolve the N-benzylated amino alcohol in a suitable solvent.

-

Add the C2 synthon and any necessary catalysts or reagents to facilitate ring closure.

-

The reaction mixture is stirred, potentially with heating, for a sufficient time to ensure complete reaction.

-

Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude racemic 4-benzylmorpholine-3-carboxylic acid.

-

Purification can be achieved by recrystallization or column chromatography.

-

Protocol 2: Chiral Resolution of 4-benzylmorpholine-3-carboxylic acid

Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation.

-

Materials: Racemic 4-benzylmorpholine-3-carboxylic acid, a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a chiral tartaric acid derivative), and suitable solvents (e.g., ethanol, methanol, acetone).

-

Procedure:

-

Dissolve the racemic acid in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Add the resolving agent solution to the racemic acid solution.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. The desired (R)-enantiomer may be in the crystalline salt or remain in the mother liquor, depending on the resolving agent used.

-

The diastereomeric salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid, which is then extracted.

-

The enantiomeric excess (e.e.) of the resolved acid should be determined by chiral HPLC.

-

Protocol 3: Esterification to this compound

A standard acid-catalyzed esterification is a suitable method. A procedure for a related compound, methyl [(3R)-4-benzylmorpholin-3-yl]acetate, involves dissolving the precursor in an HCl-saturated solution of methanol.[2]

-

Materials: (R)-4-benzylmorpholine-3-carboxylic acid, methanol, and an acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

Procedure:

-

Suspend the enantiomerically pure carboxylic acid in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add the acid catalyst.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude methyl ester can be purified by silica gel column chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product and can also be used for preparative separation of the enantiomers. While a specific method for the title compound is not published, methods for similar benzylmorpholine derivatives often utilize polysaccharide-based chiral stationary phases.

| Parameter | Typical Conditions |

| Column | Chiralcel OD-H, Chiralpak IA, or similar |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Spectroscopic and Physicochemical Data

Detailed spectroscopic data is crucial for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available spectra are limited, commercial suppliers indicate the availability of NMR data. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the structure.

Expected ¹H NMR Resonances:

-

Aromatic protons of the benzyl group.

-

Singlet for the methyl ester protons.

-

Methylene protons of the benzyl group.

-

Protons of the morpholine ring, showing characteristic diastereotopic splitting.

Expected ¹³C NMR Resonances:

-

Carbonyl carbon of the ester.

-

Aromatic carbons of the benzyl group.

-

Methyl carbon of the ester.

-

Methylene carbon of the benzyl group.

-

Carbons of the morpholine ring.

Specific Rotation

The specific rotation is a key quantitative measure of the enantiopurity of a chiral compound. This value has not been found in the public literature for this compound. For a novel, enantiomerically pure compound, this would need to be determined experimentally using a polarimeter. The specific rotation is typically reported with the concentration, solvent, temperature, and wavelength of light used for the measurement (e.g., [α]²⁰D).

Structural Stereochemistry

The stereochemistry of this compound is defined by the (R)-configuration at the C3 carbon of the morpholine ring. The morpholine ring typically adopts a chair conformation to minimize steric strain.

Conformational Analysis

In the preferred chair conformation, the substituents on the ring will occupy either axial or equatorial positions. The bulky 4-benzyl and 3-methoxycarbonyl groups will influence the conformational equilibrium. The N-benzyl group is expected to be in a pseudo-equatorial position to minimize steric interactions. The C3-methoxycarbonyl group's orientation (axial vs. equatorial) will depend on the overall steric and electronic factors within the molecule.

X-ray Crystallography

No crystal structure for this compound is publicly available. However, the crystal structure of a related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride, confirms the chair conformation of the morpholine ring in the solid state.[3][4]

Conclusion

This technical guide provides a comprehensive overview of the stereochemistry of this compound based on available data and established chemical principles. While a dedicated, peer-reviewed publication detailing the synthesis and full characterization of this specific molecule is not apparent, this guide offers robust, scientifically grounded information for researchers in the field. The proposed synthetic and purification protocols provide a strong foundation for the practical preparation of this chiral building block. Further experimental work is required to determine its specific rotation and obtain crystallographic data to fully elucidate its solid-state conformation.

References

- 1. This compound | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

commercial availability and suppliers of (R)-methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of (R)-methyl 4-benzylmorpholine-3-carboxylate, a key building block in contemporary drug discovery.

Introduction

This compound is a chiral morpholine derivative increasingly utilized in medicinal chemistry. Its structural features make it a valuable component for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide serves as a central resource for professionals requiring detailed technical data and protocols related to this compound.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in research and development compounds. It is essential to consult with suppliers for up-to-date stock information, purity specifications, and packaging options.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Website (Illustrative) | Notes |

| LookChem | --INVALID-LINK-- | Global chemical directory |

| Dayang Chem (Hangzhou) Co., Ltd. | --INVALID-LINK-- | Manufacturer and supplier |

| Nantong Baihua Bio-pharmaceutical Co., Ltd. | Not directly available | Sourcing via chemical platforms |

| Hangzhou Tianye chemicals Co., Ltd | Not directly available | Sourcing via chemical platforms |

| Atomax Chemicals Co., Ltd | --INVALID-LINK-- | Manufacturer |

| Hangzhou J&H Chemical Co., Ltd | --INVALID-LINK-- | Manufacturer |

Note: This is not an exhaustive list. Availability and ordering information should be confirmed directly with the suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and drug design. The following table summarizes key data sourced from established chemical databases.[1][2]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1235134-83-4 | [1][3] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][3] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| IUPAC Name | methyl (3R)-4-benzylmorpholine-3-carboxylate | [1][2] |

| Appearance | Typically a solid or oil (verify with supplier) | - |

| Purity | ≥95% (as offered by some suppliers) | [3] |

| Storage Conditions | Room temperature, in a dry and sealed container | [3] |

| Solubility | Soluble in organic solvents like methanol, dichloromethane (inferred) | - |

| InChI | InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | [1][2] |

| SMILES | COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most directly achieved through the Pinner reaction, starting from the corresponding nitrile, (3R)-4-benzylmorpholine-3-carbonitrile. This acid-catalyzed reaction with an alcohol yields an imino ester salt, which upon hydrolysis, produces the final ester.[4][5][6]

Inferred Synthetic Pathway

The diagram below illustrates the proposed synthetic transformation based on the Pinner reaction.

Caption: Synthetic pathway for this compound via the Pinner reaction.

Detailed Experimental Protocol (Inferred)

This protocol is constructed based on the general principles of the Pinner reaction and should be adapted and optimized under appropriate laboratory conditions.[4][5][6]

Objective: To synthesize this compound from (3R)-4-benzylmorpholine-3-carbonitrile.

Materials:

-

(3R)-4-benzylmorpholine-3-carbonitrile (1.0 eq)

-

Anhydrous Methanol (excess, as solvent)

-

Anhydrous Dichloromethane or Diethyl Ether (as co-solvent, optional)

-

Hydrogen Chloride (gas)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Rotary evaporator

-

Apparatus for bubbling gas through a solution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve (3R)-4-benzylmorpholine-3-carbonitrile (1.0 eq) in anhydrous methanol. If necessary, a co-solvent like anhydrous dichloromethane can be used.

-

Acidification: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C. Continue the HCl addition until the solution is saturated.

-

Reaction Monitoring: Seal the flask and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours to overnight.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.

-

Dilute the residue with dichloromethane and carefully add deionized water.

-

Neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery

This compound is classified as a "Protein Degrader Building Block".[3] This indicates its primary utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. They are composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This morpholine derivative can be incorporated into the linker component of a PROTAC, providing a specific stereochemistry and conformational rigidity that can be crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Workflow: Role in PROTAC Synthesis

The following diagram illustrates the logical workflow where this compound serves as a foundational element for constructing a PROTAC.

References

- 1. Pinner Reaction [organic-chemistry.org]

- 2. This compound | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Utilizing Morpholine-Based Reagents

Introduction

While a specific, standardized protocol for the direct application of (R)-methyl 4-benzylmorpholine-3-carboxylate as a primary agent in peptide synthesis is not extensively documented in readily available scientific literature, the morpholine scaffold is a crucial component of various reagents employed in peptide chemistry.[1][2] This document provides a detailed protocol for a well-established and versatile morpholine-based coupling reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This reagent serves as an excellent and efficient alternative to other common coupling agents in both solution-phase and solid-phase peptide synthesis (SPPS).[3] The protocols and data presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging morpholine-derived reagents for the synthesis of peptides.

Morpholine and its derivatives are recognized for their diverse applications in medicinal chemistry and as building blocks in organic synthesis.[4][5] In the context of peptide synthesis, reagents incorporating the morpholine moiety can offer advantages in terms of stability, solubility, and reactivity.

Data Presentation: Comparative Performance of DMTMM

The efficiency of a coupling reagent is paramount for achieving high yields and purity in peptide synthesis. The following table summarizes the comparative performance of DMTMM against a commonly used coupling reagent, PyBOP, in the solid-phase synthesis of tetrapeptides.

| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| H-Leu-Ala-Gly-Val-OH | DMTMM | 85 | >95 | [3] |

| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [3] |

| H-Phe-Ala-Gly-Val-OH | DMTMM | 80 | >95 | [3] |

| H-Phe-Ala-Gly-Val-OH | PyBOP | 78 | >95 | [3] |

Table 1: Comparison of DMTMM and PyBOP in the Solid-Phase Synthesis of Tetrapeptides. The data demonstrates that DMTMM provides comparable, and in some cases slightly higher, yields and purities to PyBOP, a well-established but more expensive coupling reagent.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using DMTMM in Solution Phase

This protocol outlines the fundamental steps for coupling a carboxylic acid (N-protected amino acid) and an amine (C-protected amino acid or peptide) in a solution phase.

Materials:

-

N-protected amino acid (Carboxylic acid component)

-

C-protected amino acid or peptide (Amine component)

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

-

Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (Base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-protected amino acid (1.0 equivalent) and the amine component (1.0 equivalent) in the chosen organic solvent.

-

Add N-methylmorpholine (NMM) (2.0 equivalents) to the solution.

-

Add DMTMM (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 3-4 hours.[3]

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude peptide can be purified by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol describes the use of DMTMM for coupling amino acids during solid-phase peptide synthesis on a resin support. The process involves iterative cycles of deprotection and coupling.

Materials:

-

Fmoc-protected amino acids

-

Resin (e.g., Wang resin, Rink amide resin)

-

DMTMM

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Base: NMM or DIEA

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

Resin Swelling:

-

Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.

Fmoc Deprotection: 2. Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. 3. Shake for 5 minutes, then drain. 4. Add fresh deprotection solution and shake for an additional 15 minutes. 5. Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Amino Acid Coupling: 6. In a separate vial, dissolve the Fmoc-protected amino acid (3.0 equivalents relative to resin loading) and DMTMM (3.0 equivalents) in DMF. 7. Add NMM (6.0 equivalents) to the activation mixture and pre-activate for 1-2 minutes. 8. Add the activated amino acid solution to the deprotected resin. 9. Shake the reaction vessel for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test. 10. Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Repeat Cycles: 11. Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage: 12. After the final coupling step, perform a final Fmoc deprotection as described above. 13. Wash the resin with DMF, DCM, and methanol, and then dry the resin under vacuum. 14. Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups. 15. After the specified cleavage time (typically 2-3 hours), filter the resin and collect the filtrate. 16. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. 17. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. 18. Purify the peptide by High-Performance Liquid Chromatography (HPLC).

Visualization of Peptide Synthesis Workflow

The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis (SPPS), a common methodology where morpholine-based coupling reagents like DMTMM are employed.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application of (R)-methyl 4-benzylmorpholine-3-carboxylate in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral building block with significant potential in the field of asymmetric synthesis. Its rigid morpholine scaffold and defined stereochemistry at the C3 position make it an attractive starting material for the synthesis of enantiomerically pure molecules, particularly substituted amino acids and other complex chiral amines that are valuable in drug discovery and development. The benzyl group on the nitrogen atom provides steric bulk and can influence the stereochemical outcome of reactions at adjacent positions.

This document provides an overview of the potential applications of this compound as a chiral precursor in asymmetric synthesis, including detailed, representative experimental protocols.

Diastereoselective Alkylation for the Synthesis of α-Substituted Amino Acid Derivatives

One of the primary applications of this compound is its use as a chiral template for the diastereoselective synthesis of α-substituted α-amino acids. The general strategy involves the formation of an enolate from the ester functionality, followed by alkylation with an electrophile. The bulky N-benzyl group is expected to effectively shield one face of the enolate, leading to a preferential attack from the less hindered face and resulting in a high degree of diastereoselectivity. Subsequent hydrolysis of the ester and hydrogenolysis of the N-benzyl group would afford the desired chiral α-substituted amino acid.

Illustrative Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative quantitative data for the diastereoselective alkylation of this compound based on analogous systems.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide (CH₃I) | 95:5 | 85 |

| Benzyl Bromide (BnBr) | 92:8 | 82 |

| Allyl Bromide (CH₂=CHCH₂Br) | 90:10 | 78 |

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of this compound

This protocol describes a general procedure for the diastereoselective alkylation of this compound.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Electrophile (e.g., Methyl iodide, Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (20 mL).

-

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. To the stirred THF, add this compound (1.0 mmol). After stirring for 10 minutes, slowly add LDA solution (1.1 mmol, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: The electrophile (1.2 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

-

Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Diagram 1: Workflow for Diastereoselective Alkylation

Caption: Workflow for the diastereoselective alkylation of this compound.

Diagram 2: Stereochemical Rationale for Diastereoselectivity

Caption: Rationale for the diastereoselectivity observed in the alkylation reaction.

Application Note: Experimental Procedures for N-Debenzylation of (R)-methyl 4-benzylmorpholine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed experimental protocols for the N-debenzylation of (R)-methyl 4-benzylmorpholine-3-carboxylate to yield (R)-methyl morpholine-3-carboxylate, a key intermediate in synthetic organic chemistry. Three distinct methodologies are presented: catalytic transfer hydrogenation, classical catalytic hydrogenation, and a chemical approach using ethyl chloroformate. Each protocol is designed to be robust and reproducible for laboratory applications. Quantitative data from representative procedures are summarized for comparative analysis, and a general experimental workflow is visualized.

Introduction

The removal of a benzyl group from a nitrogen atom (N-debenzylation) is a crucial deprotection step in the synthesis of complex molecules, particularly in pharmaceutical development. The benzyl group is a common protecting group for secondary amines due to its stability under various conditions and its relatively straightforward removal. This compound serves as a precursor to the chiral morpholine scaffold, which is a privileged structure in medicinal chemistry. The efficiency and chemoselectivity of the N-debenzylation step are critical for the overall success of the synthetic route. This application note details three reliable methods to achieve this transformation, offering flexibility based on available laboratory equipment and substrate compatibility.

Reaction Scheme:

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This method avoids the need for pressurized hydrogen gas by using a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst. It is known for its mild conditions and operational simplicity.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Anhydrous ammonium formate (HCOONH₄)

-

Dry methanol (MeOH)

-

Celite

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Nitrogen or Argon supply

Procedure:

-

To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen).[1]

-

Stir the resulting reaction mixture at reflux temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the catalyst by filtering the mixture through a Celite pad.

-

Wash the Celite pad with an additional portion of the reaction solvent (e.g., methanol or chloroform).[1]

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the crude product, (R)-methyl morpholine-3-carboxylate.

-